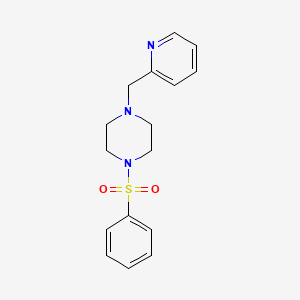

1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to “1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine” involves nuanced chemical reactions to achieve compounds with high specificity and selectivity. For example, McCombie et al. (2002) describe the synthesis and muscarinic binding properties of compounds based on a related skeleton, highlighting the chemical strategies to achieve high levels of selectivity for certain receptor subtypes (McCombie et al., 2002). These syntheses often involve strategic substitutions and the use of specific sulfonamide groups to enhance the compound's activity and selectivity.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their chemical behavior and interactions. Kumar et al. (2007) conducted synthesis and crystal structure studies of a novel bioactive heterocycle closely related to “this compound,” providing insights into the crystallographic characteristics and confirming the structure through X-ray crystallography (Kumar et al., 2007).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals define its applications and usability in various fields. Research on similar compounds has shown a wide range of reactions, including nucleophilic substitution reactions and the formation of complex structures with specific biological activities. For instance, Borrmann et al. (2009) designed and characterized a series of derivatives targeting adenosine A2B receptors, showcasing the compound’s versatility in engaging in biologically relevant interactions (Borrmann et al., 2009).

Aplicaciones Científicas De Investigación

Metabolic Pathways

- Metabolism in Antidepressant Development: 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a compound structurally similar to 1-(phenylsulfonyl)-4-(2-pyridinylmethyl)piperazine, has been explored in the metabolism of a novel antidepressant, Lu AA21004. This compound is oxidized to various metabolites through the action of multiple cytochrome P450 enzymes, highlighting its complex metabolic pathway in the context of drug development (Hvenegaard et al., 2012).

Chemical Synthesis and Characterization

Development of Adenosine Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds structurally related to this compound, have been synthesized and characterized as adenosine A2B receptor antagonists. These compounds, such as PSB-09120 and PSB-0788, demonstrate subnanomolar affinity and selectivity, indicating their potential in therapeutic applications (Borrmann et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines, structurally similar to this compound, have been explored as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. One such compound, U-87201E, has been selected for clinical evaluation due to its potency and effectiveness (Romero et al., 1994).

Pharmaceutical Applications

Antibacterial Agents

Research on pyrido(2,3-d)pyrimidine derivatives, which are structurally related to this compound, has shown that these compounds exhibit promising antibacterial activity. They are particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Matsumoto & Minami, 1975).

Antipsychotic Agents

Piperazin-1-yl-phenyl-arylsulfonamides, structurally related to this compound, have been identified as atypical antipsychotic agents. They demonstrate high affinities for serotonin receptors, with compounds like naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide showing antagonistic activity for both 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).

Glucan Synthase Inhibitors

The synthesis and structure-activity relationship of pyridazinones, such as 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, have been explored as β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infection, indicating their potential in antifungal therapy (Ting et al., 2011).

Serotonergic Ligands as Insecticides

Exploring PAPP, a serotonergic ligand structurally similar to this compound, has led to the design of novel insecticides. The derivatives synthesized from PAPP display growth-inhibiting and larvicidal activities against armyworm, showcasing a potential novel mode of action for insecticidal compounds (Cai et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJLVVCHYSUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)